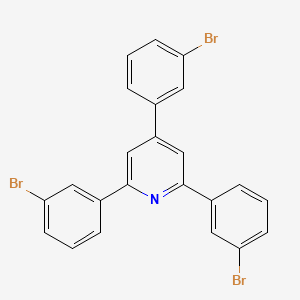

![molecular formula C18H11ClN2O3 B12522225 Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- CAS No. 690633-00-2](/img/structure/B12522225.png)

Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

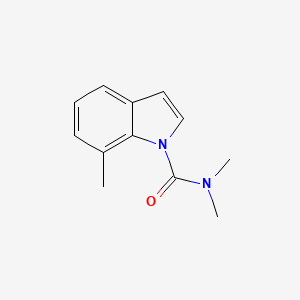

El ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- es un compuesto orgánico complejo que presenta un grupo ácido benzoico unido a una estructura de furoquinolina clorada.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- normalmente implica múltiples pasos, partiendo de precursores disponibles comercialmente. Una ruta común implica la formación inicial del núcleo de furoquinolina, seguida de la cloración y el posterior acoplamiento con un derivado del ácido benzoico. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o níquel, y pueden implicar altas temperaturas y presiones para obtener el producto deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto puede utilizar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener rendimiento y pureza, e implica a menudo reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede modificar su reactividad y propiedades.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como el diclorometano o el etanol, y en ocasiones atmósferas inertes para evitar reacciones secundarias indeseadas .

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una variedad de sustituyentes en los anillos aromáticos .

Aplicaciones en Investigación Científica

El ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones con macromoléculas biológicas.

Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.

Aplicaciones Científicas De Investigación

Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

El mecanismo de acción del ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- implica su interacción con objetivos moleculares, como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, lo que puede inhibir o modular su actividad. Las vías implicadas pueden incluir cascadas de transducción de señales o procesos metabólicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 4-clorobenzoico: Comparte el grupo ácido benzoico, pero carece de la estructura de furoquinolina.

Ácido 3-clorobenzoico: Similar al ácido 4-clorobenzoico, pero con el átomo de cloro en una posición diferente.

Derivados de furoquinolina: Compuestos con núcleos de furoquinolina similares, pero con diferentes sustituyentes.

Singularidad

El ácido benzoico, 4-[(3-clorofuro[2,3-b]quinolin-4-il)amino]- es único debido a su combinación de un grupo ácido benzoico con una estructura de furoquinolina clorada. Esta combinación única confiere propiedades químicas y biológicas específicas que no se encuentran en análogos más simples .

Propiedades

Número CAS |

690633-00-2 |

|---|---|

Fórmula molecular |

C18H11ClN2O3 |

Peso molecular |

338.7 g/mol |

Nombre IUPAC |

4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]benzoic acid |

InChI |

InChI=1S/C18H11ClN2O3/c19-13-9-24-17-15(13)16(12-3-1-2-4-14(12)21-17)20-11-7-5-10(6-8-11)18(22)23/h1-9H,(H,20,21)(H,22,23) |

Clave InChI |

AHPRJCULOGJNPV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C(=COC3=N2)Cl)NC4=CC=C(C=C4)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)

![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)

![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)

![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)